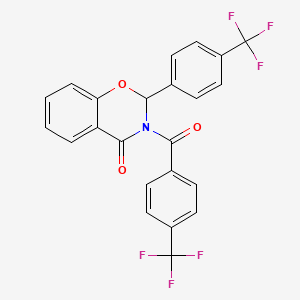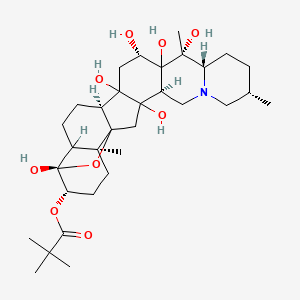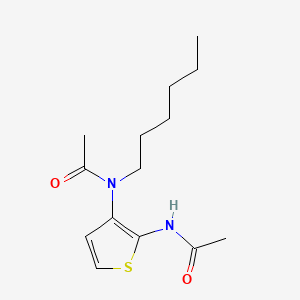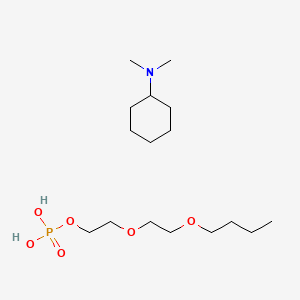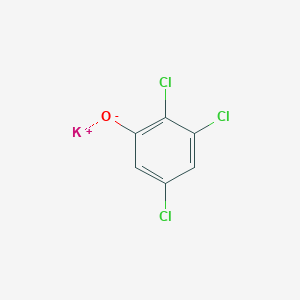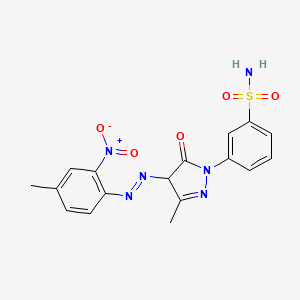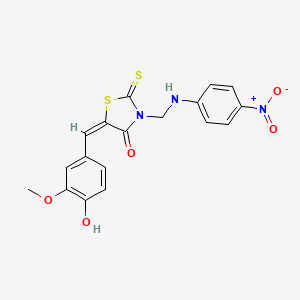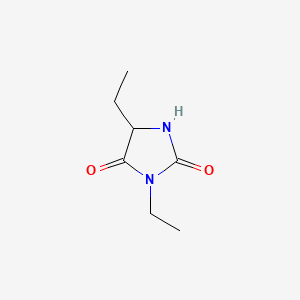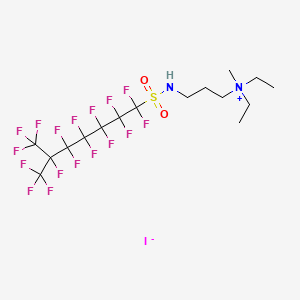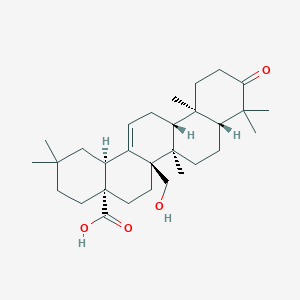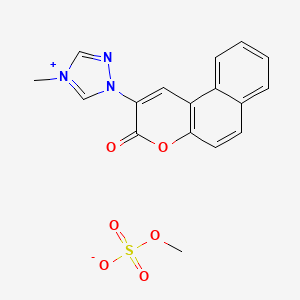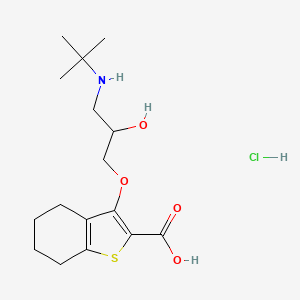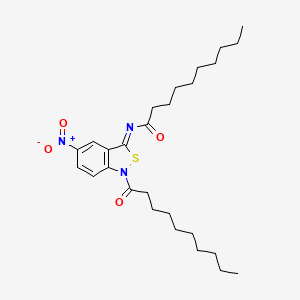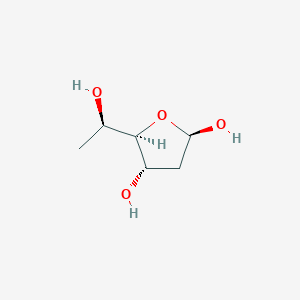
beta-D-Digitoxofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Digitoxofuranose: is a monosaccharide that belongs to the class of organic compounds known as furanoses. It is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar. This compound is a crucial component in the structure of cardiac glycosides, which are compounds used in the treatment of heart conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Digitoxofuranose typically involves the selective reduction of digitoxose derivatives. One common method includes the use of acetic anhydride and potassium acetate as catalysts. The reaction is carried out at elevated temperatures, usually between 75 to 85°C, for 24 to 48 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic strategies. Enzymes such as glycosidases are employed to catalyze the transformation of precursor molecules into the desired sugar. This method is advantageous due to its high specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Digitoxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted furanoses.
Wissenschaftliche Forschungsanwendungen
Beta-D-Digitoxofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Integral in the formulation of cardiac glycosides, which are used to treat heart failure and arrhythmias.
Industry: Employed in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of beta-D-Digitoxofuranose primarily involves its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular calcium levels. This increase enhances cardiac contractility and helps in the treatment of heart conditions .
Vergleich Mit ähnlichen Verbindungen
- Beta-D-Glucopyranose
- Beta-D-Fructofuranose
- Beta-D-Ribopyranose
Comparison: Beta-D-Digitoxofuranose is unique due to its role in cardiac glycosides. Unlike beta-D-Glucopyranose and beta-D-Fructofuranose, which are primarily involved in energy metabolism, this compound is crucial for its therapeutic effects on the heart. Additionally, its structure as a deoxy sugar sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
97331-75-4 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(2R,4S,5R)-5-[(1R)-1-hydroxyethyl]oxolane-2,4-diol |
InChI |
InChI=1S/C6H12O4/c1-3(7)6-4(8)2-5(9)10-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
PIPAQLDLZHBXTP-JGWLITMVSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H](C[C@@H](O1)O)O)O |
Kanonische SMILES |
CC(C1C(CC(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



